8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.
Preparation Methods
The synthesis of 8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It has been identified as a novel delta opioid receptor agonist, showing potential for the treatment of neurological and psychiatric disorders.
Biological Studies: The compound’s interaction with delta opioid receptors makes it a valuable tool for studying receptor signaling pathways and their physiological effects.
Pharmacological Research: Its efficacy in preclinical models of pain and inflammation suggests potential therapeutic applications in pain management.
Mechanism of Action
The mechanism of action of 8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding triggers a cascade of intracellular signaling events, primarily through G-protein coupled receptor pathways. The compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment, which may contribute to its analgesic effects without some of the adverse effects associated with other delta opioid receptor agonists .
Comparison with Similar Compounds
Similar compounds to 8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include other delta opioid receptor agonists such as SNC80 and BW373U86. these compounds often exhibit higher beta-arrestin recruitment, which is associated with adverse effects like seizures and tachyphylaxis . The unique aspect of this compound is its slight bias towards G-protein signaling, which may offer a better therapeutic profile .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-3-24-12-4-6-13(7-5-12)25(22,23)19-10-8-16(9-11-19)14(20)18(2)15(21)17-16/h4-7H,3,8-11H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWAQFLEBZFDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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